
(2-Amino-5-bromophenyl)(phenyl)methanol
Descripción general
Descripción
“(2-Amino-5-bromophenyl)(phenyl)methanol” is a chemical compound with the molecular weight of 278.15 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
“(2-Amino-5-bromophenyl)(phenyl)methanol” is a solid substance . Its molecular formula isC13H12BrNO .
Aplicaciones Científicas De Investigación
Synthesis of S1P1 Receptor Agonists
(2-Amino-5-bromophenyl)(phenyl)methanol derivatives have been utilized in the scalable synthesis of S1P1 receptor agonists. Wallace et al. (2009) detailed a process for producing isomers of a related compound, methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which are intermediates in the synthesis of these receptor agonists (G. Wallace et al., 2009).
Structural and Reactivity Analysis
Trivedi (2017) conducted a theoretical study on a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, using DFT methods. This study included IR, normal mode analysis, and investigation of molecular electrostatic potential maps to understand active sites (S. Trivedi, 2017).
Electrochemical Synthesis
Murad et al. (2019) explored the electrochemical behavior of compounds including bis(2-amino-5-bromo phenyl)ditelluride, which is structurally related to (2-Amino-5-bromophenyl)(phenyl)methanol. Their study using cyclic voltammetry in methanol or THF provided insights into the electrochemical synthesis of organic telluride compounds (Diyar M. A. Murad et al., 2019).
Development of Aza-Piancatelli Rearrangement
Reddy et al. (2012) described the use of furan-2-yl(phenyl)methanol derivatives, which are similar to (2-Amino-5-bromophenyl)(phenyl)methanol, in the aza-Piancatelli rearrangement. This rearrangement led to the synthesis of dihydro-benzo[b][1,4]thiazine and oxazine derivatives (B. Reddy et al., 2012).
As a Hydrogen Donor in Domino Processes
Giomi et al. (2011) investigated (2-pyridyl)phenyl methanol, structurally related to (2-Amino-5-bromophenyl)(phenyl)methanol, for its ability to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This study highlighted its role in a domino process involving reduction and conjugate addition steps (D. Giomi et al., 2011).
Methanol as a Solvent in Photolysis Studies
Nguyen et al. (2019) conducted a study on methanol, a common solvent in synthetic chemistry, to understand its impact on lipid dynamics in biological and synthetic membranes. This research is relevant as methanol is often used as a solvent in the synthesis and study of compounds like (2-Amino-5-bromophenyl)(phenyl)methanol (Michael H. L. Nguyen et al., 2019).
Mecanismo De Acción
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially affecting various biological processes.
Action Environment
The action, efficacy, and stability of (2-Amino-5-bromophenyl)(phenyl)methanol can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound should be stored in a dark place, sealed, and dry at a temperature of 2-8°C .
Propiedades
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXWVAUHLDQJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromophenyl)(phenyl)methanol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)
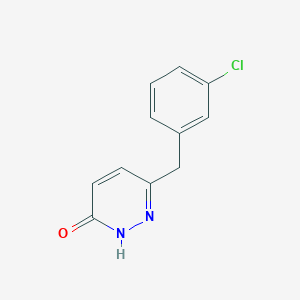


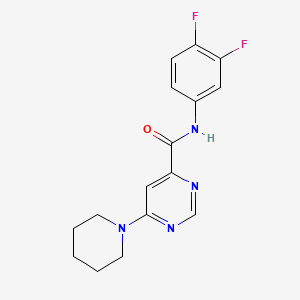
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)

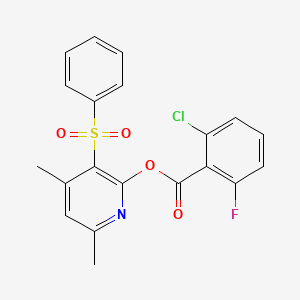
![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)

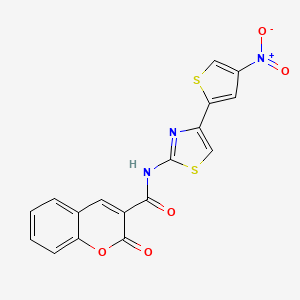
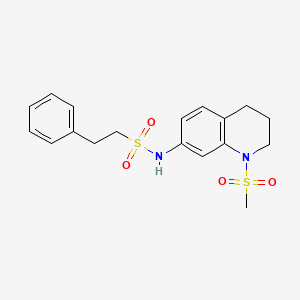
![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)